molecular formula C18H15F3N4O4 B2559765 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034255-60-0

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2559765
CAS RN: 2034255-60-0
M. Wt: 408.337
InChI Key: WONMOEBMLMOZRR-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H15F3N4O4 and its molecular weight is 408.337. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds offer potential as innovative antibacterial agents . Specifically, N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized novel furan derivatives and explored their antibacterial properties, aiming to combat drug-resistant infections .

Anticancer Potential

Furan-containing compounds have diverse pharmacological benefits, including anticancer properties. While further studies are needed, the presence of the furan ring in this compound suggests potential antitumor effects. Investigating its impact on cancer cell lines could provide valuable insights .

Anti-Inflammatory and Analgesic Effects

Furan derivatives have been associated with anti-inflammatory and analgesic activities. Although specific data on this compound are limited, its furan moiety may contribute to these effects. Future research could explore its potential in pain management and inflammation control .

Other Therapeutic Aspects

Beyond antibacterial and anticancer properties, furan derivatives exhibit a wide range of other therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety effects. While direct evidence for this compound is scarce, its structural features align with these potential benefits .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-28-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONMOEBMLMOZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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